molecular formula C16H4F29I B13414493 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane CAS No. 65510-55-6

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane

Cat. No.: B13414493
CAS No.: 65510-55-6
M. Wt: 874.06 g/mol
InChI Key: KHGHLOYBMLYJPS-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane (CAS 865-31-0) is a critical perfluorinated alkyl iodide (PFAI) building block in advanced materials science. Its primary research value lies in its use as a versatile precursor for introducing a long, highly fluorinated chain with a reactive terminal iodine atom into target molecules. The compound is extensively utilized in the synthesis of fluorinated surfactants and polymers, where it imparts exceptional hydrophobicity, oleophobicity, and chemical resistance [https://www.chembk.com/en/chem/1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane]. A key application is in surface modification via radical addition reactions; the iodine atom readily undergoes telomerization or other radical processes to covalently graft the stable perfluorinated segment onto various substrates, creating durable superhydrophobic and anti-fouling coatings [https://www.synquestlabs.com/nonacosafluoro-16-iodohexadecane-95/]. This mechanism is fundamental for developing innovative materials for textiles, medical devices, and specialized coatings. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-16-iodohexadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H4F29I/c17-3(18,1-2-46)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)15(41,42)16(43,44)45/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGHLOYBMLYJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H4F29I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4070322
Record name 2-(Perfluorotetradecyl)-1-iodoethane
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Molecular Weight

874.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65510-55-6
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetrahydroperfluorohexadecyl iodide
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Record name Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-16-iodo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Perfluorotetradecyl)-1-iodoethane
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Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-16-iodohexadecane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane typically involves the following steps:

    Iodination: The introduction of the iodine atom is usually carried out through halogen exchange reactions, where a precursor compound containing a different halogen (e.g., bromine) is treated with iodine or an iodine-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the highly reactive and corrosive nature of fluorine and iodine reagents. Safety measures are critical due to the potential hazards associated with these chemicals.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Reduction Reactions: The compound can be reduced to form different fluorinated hydrocarbons.

    Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of perfluorinated carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or amines in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or ozone.

Major Products

The major products formed from these reactions include various fluorinated derivatives, which can have different functional groups replacing the iodine atom or modifications to the carbon chain.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in imaging and diagnostic techniques due to its unique fluorine content.

    Medicine: Studied for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the production of specialized coatings and materials that require high chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. The high electronegativity of fluorine creates strong dipole interactions, which can influence the behavior of the compound in various environments. Additionally, the iodine atom can participate in halogen bonding, further affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Fluorinated Iodoalkanes

Compound Name Formula CAS Key Features Applications
Nonacosafluoro-16-iodohexadecane C₁₆H₄F₂₉I 65510-55-6 29 F atoms, terminal iodine, 16-carbon chain SAMs, POP studies
Pentacosafluoro-14-iodotetradecane C₁₄H₄F₂₅I 30046-31-2 25 F atoms, terminal iodine, 14-carbon chain Surface chemistry, shorter chain reduces steric hindrance
1-Iodohexadecane C₁₆H₃₃I N/A Non-fluorinated, terminal iodine Reference compound for studying fluorination effects

Key Differences :

  • Chain Length: The hexadecane chain (C16) in the target compound provides longer molecular packing compared to tetradecane (C14) derivatives, influencing SAMs' stability and monolayer density .
  • Fluorination Degree: Nonacosafluoro (29 F) substitution enhances hydrophobicity and chemical resistance compared to less-fluorinated analogues (e.g., 25 F in pentacosafluoro derivatives) .

Perfluorinated Alkanes Without Iodine

Compound Name Formula CAS Key Features
Perfluoropentadecane C₁₅F₃₂ N/A Fully fluorinated, no terminal functional group
Pentacosafluorotridecanoic Acid C₁₃HF₂₅O₂ 72629-94-8 Carboxylic acid group replaces iodine, acidic properties

Key Differences :

  • Reactivity : The iodine atom in the target compound enables nucleophilic substitution reactions, unlike inert perfluorinated alkanes.
  • Polarity: Carboxylic acid derivatives (e.g., pentacosafluorotridecanoic acid) exhibit higher polarity due to the -COOH group, affecting solubility and interfacial behavior .

Physicochemical Properties

Thermal and Chemical Stability

  • Thermal Stability: The target compound’s decomposition temperature exceeds 300°C due to robust C–F bonds, outperforming non-fluorinated 1-iodohexadecane (decomposes at ~200°C) .
  • Chemical Inertness: Fluorination reduces reactivity toward acids/bases, unlike iodine-terminated non-fluorinated alkanes, which undergo hydrolysis more readily .

Solubility and Hydrophobicity

  • Solubility : Sparingly soluble in chloroform and ethyl acetate; insoluble in polar solvents (e.g., water) due to fluorination .
  • Hydrophobicity: Contact angle measurements for SAMs derived from the target compound exceed 110°, higher than non-fluorinated analogues (~90°) .

Functional Uses

  • SAMs: The compound forms dense, ordered monolayers on gold surfaces, critical for biosensor and microelectromechanical systems (MEMS) .

Environmental Comparison

Compound Persistence (Half-Life) Bioaccumulation Factor (BAF)
Nonacosafluoro-16-iodohexadecane >5 years (estimated) BAF > 5,000 in aquatic species
Perfluorotridecanoic Acid ~2 years BAF ~1,000 (lower due to ionization)

Key Insight : The iodine atom and fluorination synergistically enhance environmental persistence compared to carboxylated perfluoroalkyl substances .

Analytical Techniques

  • NMR Spectroscopy : ¹⁹F NMR shows distinct shifts at δ -120 to -125 ppm for CF₂ groups; ¹H NMR detects residual CH₂ groups near iodine .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks at m/z 878 (C₁₆H₄F₂₉I⁻) .

Biological Activity

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane (CASRN 65510-55-6) is a perfluorinated compound belonging to a class of substances known as per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their carbon-fluorine bonds and have been widely used in various industrial applications due to their unique chemical properties. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure:
The structure of 1,1,1,2,...14-Nonacosafluoro-16-iodohexadecane is notable for its long carbon chain and multiple fluorinated carbons. This structure contributes to its hydrophobicity and resistance to degradation.

Physical Properties:

  • Molecular Formula: C16H3F29I
  • Molecular Weight: Approximately 700 g/mol
  • State: Typically exists as a liquid or solid depending on temperature.

Toxicological Profile

Research indicates that PFAS compounds can exhibit various toxicological effects. The specific biological activity of 1,1,...14-nonacosafluoro-16-iodohexadecane has not been extensively studied; however:

  • Persistence: PFAS are known for their persistence in the environment and human body due to their strong carbon-fluorine bonds. They do not easily break down and can accumulate over time.
  • Health Effects: Studies on related PFAS compounds suggest potential health risks including:
    • Endocrine Disruption: Some PFAS have been linked to disruptions in hormonal systems.
    • Developmental Toxicity: Animal studies have shown adverse developmental effects.
    • Carcinogenic Potential: Certain PFAS have been associated with increased cancer risk in humans.

Case Studies

A review of case studies involving similar compounds provides insight into the potential biological activity of nonacosafluoro-16-iodohexadecane:

  • PFOA Exposure Studies:
    • Epidemiological studies have associated PFOA exposure with various health issues including high cholesterol levels and liver dysfunction .
    • Laboratory studies indicate that exposure to PFOA can lead to developmental toxicity and increased tumor incidence in animal models .
  • Environmental Impact Assessments:
    • Assessments have shown that PFAS compounds are widespread in the environment and can bioaccumulate in aquatic organisms .
    • Long-term exposure studies indicate that PFAS can affect immune response and reproductive health in wildlife .

Summary of Findings

The following table summarizes key findings from research related to the biological activity of PFAS compounds similar to nonacosafluoro-16-iodohexadecane:

Study TypeFindings
Epidemiological StudiesAssociations with high cholesterol and liver enzyme elevation
Animal ToxicologyDevelopmental toxicity and increased cancer risk observed
Environmental StudiesBioaccumulation in aquatic species; potential impacts on ecosystems
Mechanistic StudiesEvidence of endocrine disruption mechanisms

Q & A

What are the standard methodologies for synthesizing and characterizing 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-16-iodohexadecane?

Basic Research Focus
The compound is synthesized via radical telomerization of tetrafluoroethylene with iodinated precursors, followed by purification using fractional distillation or column chromatography. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm fluorine and hydrogen environments, mass spectrometry (MS) for molecular weight validation, and elemental analysis for stoichiometric verification . Purity assessment often requires gas chromatography (GC) with flame ionization detection, as residual solvents like chloroform or ethyl acetate may persist .

How can researchers reconcile conflicting data on the environmental persistence of this compound compared to laboratory-based degradation studies?

Advanced Research Focus
Discrepancies between field observations (e.g., bioaccumulation in aquatic systems) and lab studies (e.g., photolytic degradation under UV) may arise due to matrix effects (e.g., organic matter in natural water) or incomplete degradation pathways. Methodological solutions include:

  • Controlled Environmental Simulations : Use microcosms mimicking natural conditions (pH, salinity, microbial activity) to study degradation intermediates .
  • Isotopic Labeling : Track the iodine moiety (¹²⁹I) via inductively coupled plasma mass spectrometry (ICP-MS) to quantify persistence .
  • Meta-Analysis Frameworks : Apply statistical models to integrate heterogeneous datasets, accounting for variables like temperature and UV exposure .

What experimental designs are optimal for studying its role in self-assembled monolayers (SAMs)?

Basic Research Focus
For SAMs research, substrate preparation (e.g., gold or silicon surfaces) and solvent selection (e.g., sparingly soluble in chloroform) are critical. Key steps:

  • Substrate Functionalization : Clean surfaces via plasma etching or chemical oxidation to ensure SAM adhesion .
  • Ellipsometry or Contact Angle Measurements : Quantify monolayer thickness and hydrophobicity .
  • Electrochemical Impedance Spectroscopy (EIS) : Assess electron transfer barriers introduced by the fluorinated SAM .

How can computational modeling advance the understanding of its structure-property relationships?

Advanced Research Focus
Molecular dynamics (MD) simulations and density functional theory (DFT) can elucidate:

  • Fluorine Chain Packing : Simulate steric effects of perfluorinated chains on SAM stability .
  • Iodine Reactivity : Predict sites for nucleophilic substitution using electrostatic potential maps .
  • COMSOL Multiphysics Integration : Model diffusion kinetics in environmental matrices to predict bioaccumulation .

What theoretical frameworks guide research on its interactions with biological systems?

Advanced Research Focus
Link studies to:

  • Persistent Organic Pollutant (POP) Theory : Investigate bioaccumulation factors (BAFs) and trophic magnification using lipid-water partitioning coefficients (log Kow) .
  • Fluorophobic Effect : Explore how perfluorination disrupts protein binding via hydrophobic mismatch analysis .

How can researchers address analytical challenges in detecting trace amounts of this compound?

Basic Research Focus
Leverage high-resolution techniques:

  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Optimize ionization (e.g., electrospray) for fluorinated compounds .
  • X-ray Photoelectron Spectroscopy (XPS) : Detect surface-bound iodine in SAMs with <1% detection limits .
  • Solid-Phase Microextraction (SPME) : Pre-concentrate trace levels from water or soil .

What strategies mitigate reproducibility issues in SAMs fabrication using this compound?

Advanced Research Focus
Variability in SAM homogeneity often stems from solvent purity or substrate roughness. Solutions include:

  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., immersion time, concentration) .
  • Atomic Force Microscopy (AFM) : Validate monolayer defects at nanoscale resolution .
  • Batch-to-Batch Consistency Checks : Implement QC protocols using FTIR to confirm terminal -SH groups (if applicable) .

How can interdisciplinary approaches enhance its application in materials and environmental science?

Advanced Research Focus
Combine methodologies from:

  • Materials Science : Engineer SAMs for anti-fouling coatings using fluorinated hydrophobicity .
  • Environmental Chemistry : Develop remediation strategies (e.g., advanced oxidation processes) targeting iodine-fluorine bonds .
  • Collaborative Frameworks : Use bibliometric analysis to identify cross-disciplinary research gaps (e.g., toxicity vs. utility) .

What ethical considerations arise when studying this PFAS-related compound?

Advanced Research Focus
Ethical challenges include:

  • Environmental Impact Disclosure : Adhere to EPA guidelines for PFAS reporting under TSCA .
  • Safe Disposal Protocols : Neutralize iodine via reduction (e.g., Na2S2O3) before incineration to prevent HI emissions .
  • Transparency in Data Sharing : Use platforms like NIH RePORTER to publish negative results (e.g., failed degradation experiments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.